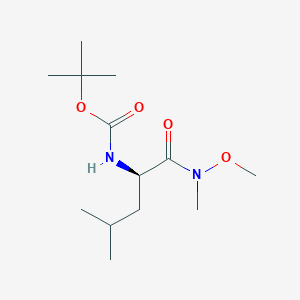

N-Boc-D-leucine N'-methoxy-N'-methylamide

Description

N-Boc-D-leucine N'-methoxy-N'-methylamide is a chiral molecule that combines the structural features of a protected D-amino acid with the functional advantages of a Weinreb amide. This unique combination makes it a valuable precursor for the synthesis of a variety of chiral molecules, particularly ketones and aldehydes, which are themselves important intermediates in the construction of more complex bioactive compounds. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides stability and allows for controlled reactivity, while the Weinreb amide moiety at the carboxyl end offers a reliable method for carbon-carbon bond formation without the common problem of over-addition by organometallic reagents. The inherent D-chirality of the leucine (B10760876) backbone allows for the introduction of a specific stereocenter into target molecules, a critical aspect of asymmetric synthesis.

Chiral N-protected amino acid derivatives are fundamental building blocks in the asymmetric synthesis of a vast array of biologically active compounds, including peptides, pharmaceuticals, and natural products. The stereochemistry of these molecules is often critical to their biological function. While L-amino acids are the proteinogenic enantiomers, D-amino acids and their derivatives are also found in nature and are crucial components of many important molecules. numberanalytics.com The incorporation of D-amino acids can, for instance, enhance the metabolic stability of peptide-based drugs.

The use of a protecting group on the nitrogen atom of the amino acid is essential for several reasons:

Prevention of Undesired Reactions: It prevents the nucleophilic amine from participating in unwanted side reactions.

Controlled Reactivity: It allows for the selective activation and reaction of the carboxyl group.

Enhanced Solubility: Protecting groups can improve the solubility of the amino acid derivative in organic solvents, facilitating reactions.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions. The presence of the Boc group in this compound is therefore a key feature that enhances its utility as a synthetic intermediate. researchgate.net

| Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|

| tert-Butoxycarbonyl | Boc | Mild acid (e.g., TFA in CH₂Cl₂) |

| Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild base (e.g., piperidine (B6355638) in DMF) |

Discovered by Steven M. Weinreb and Steven Nahm in 1981, the Weinreb amide, or N-methoxy-N-methylamide, has become an indispensable tool in organic synthesis for the preparation of ketones and aldehydes. orientjchem.org The primary advantage of using a Weinreb amide as an acylating agent is its ability to react with organometallic reagents, such as Grignard reagents or organolithium compounds, in a controlled manner to yield a ketone after acidic workup. This is in stark contrast to the reaction of more traditional acylating agents like esters or acid chlorides, which often lead to over-addition of the organometallic reagent to form tertiary alcohols. orientjchem.org

The unique reactivity of the Weinreb amide is attributed to the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thus preventing a second addition of the nucleophile.

The general reaction is as follows:

Formation of the Weinreb Amide: A carboxylic acid is converted to the corresponding N-methoxy-N-methylamide.

Reaction with an Organometallic Reagent: The Weinreb amide reacts with an organometallic reagent (R'-M) to form the stable tetrahedral intermediate.

Acidic Workup: The intermediate is hydrolyzed upon acidic workup to yield the desired ketone.

Weinreb amides can be synthesized from a variety of starting materials, including carboxylic acids, acid chlorides, and esters. Their versatility and reliability have made them a staple in the synthesis of complex molecules, including numerous natural products and pharmaceuticals. orientjchem.org

| Acylating Agent | Primary Product with R'-MgX | Over-addition Product | Key Intermediate |

|---|---|---|---|

| Ester (R-COOR") | Ketone (R-COR') | Tertiary Alcohol (R-CR'₂OH) | Unstable tetrahedral intermediate |

| Acid Chloride (R-COCl) | Ketone (R-COR') | Tertiary Alcohol (R-CR'₂OH) | Unstable tetrahedral intermediate |

| Weinreb Amide (R-CON(OMe)Me) | Ketone (R-COR') | Minimal | Stable chelated tetrahedral intermediate |

The compound this compound represents a powerful convergence of the principles outlined above. It is a chiral building block that allows for the stereospecific introduction of a D-leucine-derived fragment into a target molecule. The Weinreb amide functionality provides a reliable and high-yielding method for the formation of a new carbon-carbon bond, leading to the synthesis of chiral α-amino ketones.

These chiral α-amino ketones are valuable intermediates in their own right, serving as precursors for the synthesis of a variety of important compounds, including:

Chiral amines: Through reduction of the ketone.

Chiral alcohols: Through stereoselective reduction of the ketone.

Other complex chiral molecules: Through further functional group manipulations.

The use of this compound in synthesis ensures that the stereochemical integrity of the D-leucine starting material is maintained throughout the transformation. This is crucial in the development of enantiomerically pure pharmaceuticals, where the biological activity is often dependent on a single enantiomer. The combination of a well-defined stereocenter and a highly reliable synthetic handle in one molecule makes this compound a strategic asset in both targeted synthesis and the development of new synthetic methodologies.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4/c1-9(2)8-10(11(16)15(6)18-7)14-12(17)19-13(3,4)5/h9-10H,8H2,1-7H3,(H,14,17)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRXSZUARJIXLZ-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N(C)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Boc D Leucine N Methoxy N Methylamide and Analogous Constructs

Approaches for the Formation of the N'-methoxy-N'-methylamide Moiety from N-Boc-D-leucine

The formation of the amide bond between the carboxylic acid of N-Boc-D-leucine and N,O-dimethylhydroxylamine is the cornerstone of synthesizing the target Weinreb amide. This can be achieved through several synthetic routes, primarily involving the direct amidation of the carboxylic acid using coupling reagents or through catalytic methods.

Direct Amidation from Carboxylic Acids using Coupling Reagents

Direct amidation strategies involve the activation of the carboxylic acid group of N-Boc-D-leucine to facilitate nucleophilic attack by N,O-dimethylhydroxylamine. A variety of coupling reagents have been developed to achieve this transformation efficiently.

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are widely used reagents for the formation of amide bonds. peptide.comnih.gov The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine. google.com To minimize the risk of racemization and side reactions, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is often included. peptide.com

A typical procedure for the synthesis of N-(t-butyloxycarbonyl)-L-leucine N-Methoxy-N-methylamide involves stirring a mixture of N-(t-butyloxycarbonyl)-L-leucine, methoxyamine hydrochloride, 1-hydroxybenzotriazole, dicyclohexylcarbodiimide, and 4-methylmorpholine (B44366) in dichloromethane. prepchem.com

Table 1: Carbodiimide-Based Synthesis of a Leucine (B10760876) Weinreb Amide Derivative

| Reactants | Reagents | Solvent | Reaction Time | Product |

| N-(t-butyloxycarbonyl)-L-leucine | Methoxyamine hydrochloride, 1-hydroxybenzotriazole, dicyclohexylcarbodiimide, 4-methylmorpholine | Dichloromethane | 24 h | N-(t-butyloxycarbonyl)-L-leucine N-Methoxy-N-methylamide |

Phosphonium and uronium salts are highly efficient coupling reagents that have gained prominence in peptide synthesis and can be applied to the formation of Weinreb amides. acs.org Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), and 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate (COMU) have demonstrated high coupling efficiency and reduced epimerization. peptide.comacs.orgscielo.org.mx

For instance, COMU has been shown to be an expedient coupling agent for the conversion of α-amino acids into Weinreb amides. acs.org These reagents work by forming highly activated esters in situ, which then readily react with the amine component. fishersci.co.uk The use of HATU has been reported to be effective for couplings with N-methyl amino acids, where DCC gives lower yields. scielo.org.mx

Table 2: Examples of Phosphonium/Uronium Salt Coupling Reagents

| Reagent | Reagent Type | Key Features |

| BOP | Phosphonium | Excellent coupling behavior, good solubility. bachem.com |

| PyBOP | Phosphonium | Similar to BOP, often used in solid-phase synthesis. |

| HATU | Uronium | Highly efficient, particularly for sterically hindered couplings. scielo.org.mx |

| COMU | Uronium | High reactivity, soluble in a broad range of solvents, less hazardous safety profile. acs.org |

The mixed anhydride (B1165640) method is a classical and effective technique for activating carboxylic acids towards amidation. google.com This approach involves the reaction of the carboxylic acid with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine to form a mixed anhydride. google.comorgsyn.org This activated intermediate is then reacted with N,O-dimethylhydroxylamine to yield the desired Weinreb amide. orgsyn.org This method is noted for its high yields and simplicity. orgsyn.org

A procedure for the preparation of Boc-L-leucine N-methyl-O-methylcarboxamide involves dissolving Boc-L-leucine in a suitable solvent, cooling to a low temperature, and then adding N-methylmorpholine followed by isobutyl chloroformate. After a short activation period, a pre-mixed solution of N,O-dimethylhydroxylamine hydrochloride and N-methylpiperidine is added to the reaction mixture. orgsyn.org

Table 3: Key Steps in the Mixed Anhydride Synthesis of a Leucine Weinreb Amide

| Step | Reactants | Reagents | Temperature |

| 1. Anhydride Formation | N-Boc-L-leucine | N-methylmorpholine, isobutyl chloroformate | -15°C |

| 2. Amidation | Mixed Anhydride | N,O-dimethylhydroxylamine hydrochloride, N-methylpiperidine | -15°C to -2° ± 3°C |

The conversion of the carboxylic acid to an acid chloride provides a highly reactive intermediate for amidation. fishersci.co.uk This can be achieved in situ by treating the carboxylic acid with reagents like thionyl chloride or oxalyl chloride. fishersci.co.uk A more recent development involves the use of trichloroacetonitrile (B146778) (TCA) and triphenylphosphine (B44618) (TPP) to generate the acid chloride in situ, which then reacts with N,O-dimethylhydroxylamine in the presence of a base to form the Weinreb amide. orientjchem.org

Another approach utilizes 3,3-dichlorocyclopropenes to rapidly convert carboxylic acids to their corresponding acid chlorides under mild conditions in the presence of a tertiary amine base. organic-chemistry.org This method is compatible with acid-sensitive functionalities, such as the N-Boc protecting group. organic-chemistry.org A facile synthesis of N-Fmoc protected amino/peptidyl Weinreb amides from the corresponding acid chlorides has also been described, highlighting the utility of acid chlorides as key intermediates. arkat-usa.org

Catalytic Synthesis of Weinreb Amides from N-Boc-Amino Acids

Catalytic methods for direct amidation offer a more atom-economical and environmentally friendly alternative to the use of stoichiometric coupling reagents. researchgate.net Boronic acid derivatives, such as 3,5-bis(trifluoromethyl)phenylboronic acid, have been shown to catalyze the direct amidation of carboxylic acids and amines. researchgate.net This methodology has been applied to the coupling of N-Boc protected α- and β-amino acids. researchgate.netresearchgate.net

The reaction typically involves heating the N-Boc-amino acid, the amine, and a catalytic amount of the boronic acid in a suitable solvent, often with the removal of water. researchgate.net This approach has the potential to significantly shorten the synthesis of amide-containing molecules. tomsheppard.info

Stereocontrol and Enantiopurity Retention in the Synthesis of N-Boc-D-leucine N'-methoxy-N'-methylamide

Maintaining the stereochemical integrity of the chiral center at the alpha-carbon is of paramount importance during the synthesis of amino acid derivatives like this compound. Racemization can lead to a mixture of enantiomers, diminishing the utility of the final product in stereospecific applications.

Preservation of D-Configuration at the Alpha-Carbon during Weinreb Amide Formation

A significant advantage of many Weinreb amide synthesis protocols is the retention of stereochemical configuration at the α-carbon. acs.org When converting N-protected α-amino acids into Weinreb amides using coupling agents, minimal racemization is generally observed. researchgate.net For instance, the use of coupling agents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or dicyclohexylcarbodiimide (DCC) facilitates the amide bond formation under conditions that typically preserve the existing stereochemistry. acs.org

Furthermore, methods involving the conversion of the carboxylic acid to an acyl fluoride (B91410) intermediate are known to be resistant to racemization due to the stability of the α-hydrogen in acyl fluorides. acs.org In the context of organoboron-catalyzed dehydrative amidation, studies on N-protected serine and threonine derivatives have shown that the resulting Weinreb amides are formed with excellent enantiomeric excess (>99% ee), indicating that significant epimerization at the α-carbon does not occur under the reaction conditions. thieme-connect.comthieme-connect.com This high level of stereoretention is a critical feature for the synthesis of enantiomerically pure this compound.

Table 2: Stereochemical Outcome in Catalytic Weinreb Amide Formation

| Substrate | Catalyst System | Enantiomeric Excess (ee) of Product | Indication | Reference |

|---|---|---|---|---|

| N-Boc-Serine | Diboronic Acid Anhydride | >99% | No significant racemization | thieme-connect.com |

| N-Boc-Threonine | Diboronic Acid Anhydride | >99% | No significant racemization | thieme-connect.com |

Influence of the N-Boc Protecting Group on Stereochemical Integrity and Reaction Outcomes

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability under various conditions and its ease of removal under mild acidic conditions. total-synthesis.comorganic-chemistry.org The N-Boc group protects the amine as a carbamate, which is significantly less nucleophilic and basic than the free amine. total-synthesis.com

The steric bulk and electronic properties of the N-Boc group play a role in maintaining stereochemical integrity during subsequent reactions. By preventing the amine from participating in unwanted side reactions, it helps to ensure that the reaction proceeds at the intended carboxyl group. The Boc group is stable to basic, nucleophilic, and catalytic hydrogenation conditions, making it compatible with a wide range of synthetic transformations. total-synthesis.comresearchgate.net This stability is crucial during Weinreb amide formation, as it prevents reactions at the nitrogen atom and helps to lock the conformation around the chiral center, thereby minimizing the risk of epimerization. In peptide synthesis, the choice of protecting groups is known to influence the stereochemical outcome, and the Boc group is well-regarded for its ability to preserve enantiopurity. mdpi.com While direct studies on the specific influence of the Boc group on racemization during the synthesis of this compound are specific, its general properties strongly suggest a favorable role in maintaining the D-configuration.

Mechanistic Studies on the Reactivity Profile of N Boc D Leucine N Methoxy N Methylamide

Detailed Analysis of the Weinreb Amide Mechanism in Nucleophilic Acyl Substitution

The Weinreb-Nahm amide is a highly effective acylating agent used in the synthesis of ketones and aldehydes. umich.eduresearchgate.net Unlike reactions with more traditional carboxylic acid derivatives like acid chlorides or esters, the use of a Weinreb amide allows for the reaction to be stopped cleanly at the ketone or aldehyde stage. organic-chemistry.org This is achieved through a distinct mechanism involving a stabilized intermediate. wikipedia.orgwikipedia.org The reaction of N-Boc-D-leucine N'-methoxy-N'-methylamide with an organometallic nucleophile, such as a Grignard or organolithium reagent, proceeds via nucleophilic addition to the amide carbonyl. wisc.edu This initial step forms a tetrahedral intermediate, which is central to the unique reactivity of the Weinreb amide. wikipedia.org

A primary advantage of the Weinreb amide is its prevention of over-addition, a common side reaction in which a nucleophile adds to the newly formed ketone, resulting in a tertiary alcohol. wikipedia.org This control is attributed to the formation of a highly stable, five-membered cyclic tetrahedral intermediate. orientjchem.orgresearchgate.net Upon nucleophilic attack, the metal cation (e.g., MgX⁺ from a Grignard reagent or Li⁺ from an organolithium reagent) is chelated by both the oxygen of the tetrahedral center and the N-methoxy oxygen. wikipedia.orgwikipedia.org

This chelation stabilizes the intermediate, rendering it unreactive toward further nucleophilic attack, even when an excess of the organometallic reagent is present. wikipedia.orgwisc.edu The intermediate remains stable at low temperatures and only collapses to the ketone upon acidic or aqueous workup, which protonates the alkoxide and breaks up the chelate complex. wikipedia.orgorganic-chemistry.org This contrasts sharply with the reaction of esters or acid chlorides, where the initial tetrahedral intermediate readily collapses to a ketone that is often more reactive than the starting material, leading to the formation of tertiary alcohol byproducts. researchgate.netorganic-chemistry.org

Table 1: Comparison of Reaction Outcomes with Different Acylating Agents

| Acylating Agent | Reagent (R'-M) | Intermediate | Final Product (after workup) | Over-addition Product |

|---|---|---|---|---|

| Weinreb Amide | Grignard/Organolithium | Stable Chelated Tetrahedral Intermediate | Ketone (R-CO-R') | None detected wisc.edu |

| Ester | Grignard/Organolithium | Unstable Tetrahedral Intermediate | Ketone (R-CO-R') | Tertiary Alcohol (R-C(OH)-R'₂) wikipedia.org |

| Acid Chloride | Grignard/Organolithium | Unstable Tetrahedral Intermediate | Ketone (R-CO-R') | Tertiary Alcohol (R-C(OH)-R'₂) wikipedia.org |

The stability of the chelated tetrahedral intermediate is not solely due to chelation; stereoelectronic effects also play a crucial role. wikipedia.org The term stereoelectronics refers to the influence of the spatial arrangement of orbitals on the stability and reactivity of a molecule. researchgate.net In the tetrahedral intermediate formed from the Weinreb amide, the arrangement of lone pairs on the oxygen and nitrogen atoms is critical.

Quantum mechanical calculations have confirmed that the tetrahedral adduct is formed easily and is significantly stable. wikipedia.org The facile reaction is a result of stabilization in both the transition state leading to the adduct and the adduct itself. wikipedia.org The lone pairs on the N-methoxy oxygen and the amide nitrogen contribute to the electron density around the metal center, strengthening the chelation. Furthermore, the specific geometry of this five-membered ring positions the orbitals in a way that disfavors the elimination of the N-methoxy-N-methylamine group until the chelate is disrupted by workup. This high degree of stability prevents the premature collapse to a ketone, which is the key to avoiding the over-addition problem that plagues similar reactions with other acylating agents. wikipedia.orgresearchgate.net

Reduction Pathways to Chiral Aldehydes Derived from this compound

The Weinreb amide functionality is not only useful for ketone synthesis but also for the controlled reduction to aldehydes. wikipedia.orgchemeurope.com The reduction of this compound provides a direct route to the valuable chiral building block, N-Boc-D-leucinal. This transformation is particularly significant as over-reduction to the corresponding primary alcohol is a common problem with many reducing agents and substrates. The unique structure of the Weinreb amide allows for this selective partial reduction. nih.gov

Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are capable of reducing amides. masterorganicchemistry.com Typically, tertiary amides are reduced by LiAlH₄ all the way to tertiary amines. masterorganicchemistry.comlibretexts.org The mechanism involves the initial addition of a hydride to the carbonyl, followed by coordination of the oxygen to the aluminum. masterorganicchemistry.comchemistrysteps.com This activates the oxygen as a leaving group, which is eliminated to form an iminium ion. A second hydride then adds to the iminium ion to yield the amine. masterorganicchemistry.com

However, the reduction of a Weinreb amide with LiAlH₄ can be stopped at the aldehyde stage. wikipedia.orgorientjchem.org The mechanism mirrors that of organometallic addition. The hydride attacks the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com This intermediate is stabilized by chelation between the N-methoxy oxygen, the newly formed alkoxide oxygen, and the aluminum species (e.g., AlH₃). masterorganicchemistry.com This stable intermediate does not collapse to an iminium ion and instead persists until an aqueous workup hydrolyzes it to release the aldehyde. nih.gov

Table 2: Selectivity of Hydride Reagents with Weinreb Amides

| Hydride Reagent | Substrate | Typical Product | Weinreb Amide Product | Reference |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Tertiary Amide | Tertiary Amine | Aldehyde | wikipedia.orgmasterorganicchemistry.com |

| Diisobutylaluminum Hydride (DIBAL-H) | Ester | Aldehyde/Alcohol | Aldehyde | researchgate.net |

| Magnesium Borohydrides (e.g., MgAB) | Weinreb Amide | N/A | Aldehyde | researchgate.netescholarship.org |

| Schwartz's Reagent (Cp₂Zr(H)Cl) | Tertiary Amide | Aldehyde | Aldehyde | nih.gov |

The success of the selective reduction to an aldehyde hinges on chelation control. nih.gov The N-methoxy group acts as an internal Lewis base, coordinating to the Lewis acidic metal of the hydride reagent (e.g., aluminum in LiAlH₄ or DIBAL-H). masterorganicchemistry.com This coordination not only stabilizes the resulting tetrahedral intermediate but also directs the initial hydride delivery.

This chelation prevents the complete reduction sequence seen in standard amides. masterorganicchemistry.comchemistrysteps.com The stability of the five-membered chelated intermediate ensures that the reaction pauses at this stage. nih.gov The intermediate is robust enough to survive in the reaction mixture, preventing further reduction to the alcohol. The desired aldehyde is then liberated only upon hydrolytic workup. nih.govescholarship.org This chelation-controlled strategy allows for high yields of aldehydes from Weinreb amides with a variety of reducing agents, making it a reliable and widely used synthetic method. tandfonline.com

Carbon-Carbon Bond Forming Reactions Involving the Weinreb Amide

The primary application of this compound is in carbon-carbon bond formation to produce chiral α-amino ketones. researchgate.net These ketones are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The reaction involves the treatment of the Weinreb amide with a carbon nucleophile, most commonly a Grignard reagent or an organolithium species. wikipedia.orgwisc.edu

The reaction proceeds with high chemoselectivity, affording the desired ketone in good yield without the formation of tertiary alcohol byproducts. orientjchem.orgorganic-chemistry.org A key feature of this reaction when applied to N-protected amino acid derivatives is the retention of stereochemical integrity at the α-carbon. thieme-connect.com The mild conditions and the stability of the intermediate ensure that the stereocenter of the D-leucine moiety is not epimerized during the reaction. researchgate.net A wide variety of nucleophiles can be used, including aliphatic, aryl, and alkynyl organometallic reagents, making this a versatile method for accessing a diverse range of α-amino ketones. wikipedia.org

For N-Boc protected substrates, which contain an acidic N-H proton, a common protocol involves pre-deprotonation with one equivalent of a simple Grignard reagent before adding the nucleophilic reagent. researchgate.net This prevents the consumption of the valuable nucleophile by the acidic proton and improves reaction efficiency and economy. researchgate.net

Table 3: Examples of C-C Bond Formation with N-Boc-Amino Acid Weinreb Amides

| N-Boc-Amino Acid Weinreb Amide | Organometallic Reagent (R'-M) | Resulting α-Amino Ketone |

|---|---|---|

| This compound | Methylmagnesium Bromide (CH₃MgBr) | N-Boc-4-methyl-1-oxopentan-2-amine |

| This compound | Phenylmagnesium Bromide (C₆H₅MgBr) | N-Boc-1-phenyl-3-methyl-1-oxobutan-2-amine |

| This compound | Vinyllithium (CH₂=CHLi) | N-Boc-5-methyl-3-oxo-hex-1-en-4-amine |

Organometallic Reagent Additions (Grignard Reagents, Organolithium Reagents)

The reaction of N'-methoxy-N'-methylamides, often referred to as Weinreb amides, with organometallic reagents such as Grignard (R-MgX) and organolithium (R-Li) reagents is a cornerstone of modern organic synthesis for the preparation of ketones. wikipedia.org Unlike the reaction of these powerful nucleophiles with other carboxylic acid derivatives like esters or acid chlorides, the reaction with a Weinreb amide cleanly stops at the ketone stage, preventing the common issue of over-addition to form a tertiary alcohol. wikipedia.org

The mechanism for this selectivity involves the formation of a stable tetrahedral intermediate. wikipedia.org Upon nucleophilic attack of the organometallic reagent on the amide carbonyl carbon, a five-membered chelated intermediate is formed. The metal atom (Mg or Li) is coordinated by both the carbonyl oxygen and the methoxy (B1213986) oxygen of the N'-methoxy-N'-methylamide group. wikipedia.org This chelation stabilizes the tetrahedral intermediate, preventing its collapse and the elimination of the N'-methoxy-N'-methylamine group. wikipedia.org The intermediate remains stable at low temperatures until an aqueous workup is performed, which then hydrolyzes the complex to afford the corresponding ketone. wikipedia.org

For this compound, the addition of a Grignard or organolithium reagent would proceed as follows:

Nucleophilic Addition: The organometallic reagent adds to the carbonyl carbon of the Weinreb amide.

Formation of Chelated Intermediate: A stable tetrahedral intermediate is formed, stabilized by chelation of the metal ion between the carbonyl oxygen and the N'-methoxy oxygen.

Aqueous Workup: Hydrolysis of the stable intermediate yields the final ketone product, along with N,O-dimethylhydroxylamine.

This reliable and high-yielding transformation is a key application of the Weinreb amide functionality. researchgate.net

| Organometallic Reagent | Intermediate | Final Product | Key Feature |

|---|---|---|---|

| Grignard Reagents (RMgX) | Stable 5-membered chelated tetrahedral intermediate | Ketone | Prevents over-addition to form tertiary alcohols. wikipedia.org |

| Organolithium Reagents (RLi) | Stable 5-membered chelated tetrahedral intermediate | Ketone | High selectivity for ketone formation. wikipedia.org |

Wittig Reactions with N'-methoxy-N'-methylamides

While the Wittig reaction classically involves the reaction of a phosphorus ylide with an aldehyde or a ketone to form an alkene, a nonclassical variation has been developed for N'-methoxy-N'-methylamides. organic-chemistry.orgwikipedia.org This reaction allows for the conversion of Weinreb amides directly into ketones. organic-chemistry.org

The proposed mechanism for this transformation differs from the standard Wittig reaction pathway. It is thought to proceed through the following steps: organic-chemistry.org

Formation of an Oxaphosphetane-like Intermediate: The alkylidenetriphenylphosphorane (Wittig reagent) attacks the carbonyl carbon of the Weinreb amide.

Cycloreversion: This intermediate then undergoes cycloreversion.

Formation of an Enamine: An enamine intermediate is formed.

Hydrolysis: Subsequent in-situ hydrolysis of the enamine yields the final ketone product. organic-chemistry.org

This method provides a milder alternative to the use of highly reactive organometallic reagents for the conversion of Weinreb amides to ketones and demonstrates high chemoselectivity. organic-chemistry.org

| Reagent | Key Intermediate | Product upon Hydrolysis | Significance |

|---|---|---|---|

| Alkylidenetriphenylphosphoranes | Oxaphosphetane, Enamine | Ketone | Milder alternative to organometallic reagents; high chemoselectivity. organic-chemistry.org |

N'-methoxy-N'-methylamide as a Directing Group in Transition Metal-Catalyzed C-H Functionalization

The amide functionality, including the N'-methoxy-N'-methylamide (Weinreb amide) group, can serve as a directing group in transition metal-catalyzed C-H functionalization reactions. mdpi.comresearchgate.net This strategy enables the selective activation and subsequent functionalization of otherwise inert C-H bonds, typically at the ortho-position of an aromatic ring attached to the amide. researchgate.netbohrium.com Although considered a weakly coordinating group, the Weinreb amide has been successfully employed to direct reactions catalyzed by various transition metals, including palladium, rhodium, ruthenium, and iridium. bohrium.comnih.govresearchgate.net

Mechanistic Investigations of C-H Activation Directed by Weinreb Amides

The mechanism of C-H activation directed by Weinreb amides generally involves the coordination of the amide's carbonyl oxygen to the transition metal center. This coordination brings the metal catalyst into close proximity to the C-H bonds of the substrate, facilitating their activation.

One of the commonly proposed mechanisms is the Concerted Metalation-Deprotonation (CMD) pathway. mdpi.combohrium.com In this process, the C-H bond cleavage and metalation occur in a single, concerted step, often assisted by a base present in the reaction mixture. This leads to the formation of a metallocyclic intermediate. For instance, in palladium-catalyzed reactions, a palladacycle intermediate is formed. nih.govorganic-chemistry.org This intermediate is a key species that can then undergo further reactions, such as oxidative addition, reductive elimination, or insertion, to yield the final functionalized product. researchgate.net The specific pathway and the stability of the intermediates can be influenced by the choice of metal, ligands, and reaction conditions. nih.gov

Regioselectivity Control in Directed C-H Functionalization Processes

The primary role of the N'-methoxy-N'-methylamide as a directing group is to control the regioselectivity of the C-H functionalization. bohrium.com By acting as an anchor point for the metal catalyst, the directing group ensures that the C-H bond closest to it is preferentially activated. In the case of aromatic Weinreb amides, this typically results in exclusive or high selectivity for functionalization at the ortho-position of the aromatic ring. researchgate.net

The formation of a stable, five- or six-membered metallocyclic intermediate is the key factor governing this regioselectivity. The geometric constraints of this intermediate favor the activation of the proximal C-H bond over more distant ones. This predictable control over the site of reaction is a powerful tool in organic synthesis, allowing for the precise modification of complex molecules. scispace.com While ortho-selectivity is most common, modifying the structure of the substrate or the catalytic system can sometimes lead to functionalization at other positions. nih.gov

| Catalyst Type | Proposed Mechanism | Typical Regioselectivity | Example Transformations |

|---|---|---|---|

| Palladium (Pd) | Concerted Metalation-Deprotonation (CMD), Palladacycle formation | ortho-Arylation, ortho-Halogenation | Alkenylation, Acetoxylation, Iodination, Amidation. bohrium.com |

| Rhodium (Rh) | CMD | ortho-Alkenylation | Intramolecular alkene hydroarylation. bohrium.com |

| Ruthenium (Ru) | CMD | ortho-Oxygenation | Ortho-oxygenation of arenes. mdpi.com |

| Iridium (Ir) | CMD | ortho-Borylation | Enantioselective C-H functionalization. bohrium.com |

Strategic Applications in Complex Chiral Molecule Synthesis

Utilization as a Chiral Synthon for Enantiopure Intermediates

The inherent chirality of N-Boc-D-leucine N'-methoxy-N'-methylamide, derived from the naturally available D-leucine, makes it an excellent starting material for chiral pool synthesis. This strategy leverages the existing stereocenter of the molecule to introduce new stereogenic centers in a controlled manner, thereby facilitating the synthesis of a wide array of enantiopure intermediates. The robust nature of the Weinreb amide allows it to withstand various reaction conditions, making it compatible with diverse synthetic transformations.

The application of this compound as a chiral synthon is particularly evident in the synthesis of natural products and their analogues. For instance, in the synthesis of complex peptide-based natural products, the D-leucine fragment can be elaborated into more complex side chains while retaining the stereochemical integrity at the α-carbon. The Weinreb amide functionality serves as a masked carbonyl group that can be unmasked at a later stage of the synthesis, providing a handle for further carbon-carbon bond formations or functional group interconversions.

Table 1: Selected Examples of Enantiopure Intermediates Derived from Amino Acid Weinreb Amides

| Starting Weinreb Amide | Transformation | Resulting Enantiopure Intermediate | Application |

| This compound | Grignard reaction with isopropenylmagnesium bromide | Chiral α-amino ketone | Precursor for substituted piperidines |

| This compound | Reduction with LiAlH4 | N-Boc-D-leucinal | Intermediate for protease inhibitors |

| This compound | Addition of an acetylide anion | Chiral propargyl alcohol | Building block for complex natural products |

This table presents representative transformations of amino acid Weinreb amides, illustrating the potential applications of this compound in the synthesis of valuable chiral intermediates.

Access to Stereodefined Carbonyl Compounds and Derivatives

A key advantage of the Weinreb amide functionality is its ability to undergo controlled nucleophilic addition reactions to furnish aldehydes and ketones without the common problem of over-addition to the corresponding alcohol. This has made this compound a reliable precursor for the synthesis of stereodefined carbonyl compounds.

The reduction of this compound provides a straightforward route to N-Boc-D-leucinal, a chiral α-amino aldehyde. These aldehydes are highly valuable intermediates in organic synthesis, serving as precursors for the synthesis of amino alcohols, hydroxyethylene dipeptide isosteres, and various heterocyclic compounds. The synthesis of Garner's aldehyde, a well-known chiral building block derived from serine, exemplifies the utility of this approach. While not a direct analog, the synthesis of N-Boc-D-leucinal from the corresponding Weinreb amide follows a similar principle of controlled reduction. ub.eduresearchgate.netgoogle.com

The reduction is typically achieved using mild hydride reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) at low temperatures. researchgate.net The stability of the resulting tetrahedral intermediate, chelated by the methoxy (B1213986) and methyl groups on the nitrogen atom, prevents over-reduction and allows for the isolation of the aldehyde in high yield and optical purity.

The reaction of this compound with organometallic reagents, such as Grignard reagents or organolithium compounds, provides a powerful method for the synthesis of chiral α-amino ketones. peptide.comorientjchem.org This transformation, known as the Weinreb ketone synthesis, is highly efficient and chemoselective. wikipedia.org The stable tetrahedral intermediate formed upon nucleophilic addition collapses to the ketone upon acidic workup, preventing the second addition of the organometallic reagent that is often observed with other carboxylic acid derivatives. wikipedia.org

This methodology allows for the introduction of a wide range of alkyl, aryl, and vinyl groups, leading to a diverse array of chiral ketones. These ketones are versatile intermediates that can be further elaborated to access complex molecular architectures. For example, they can undergo subsequent reduction, olefination, or enolate chemistry to introduce additional functionality and stereocenters.

Table 2: Synthesis of Chiral Ketones from this compound

| Organometallic Reagent | Resulting Chiral Ketone | Potential Application |

| Methylmagnesium bromide | N-Boc-4-methyl-1-amino-2-pentanone | Precursor for enzyme inhibitors |

| Phenylmagnesium bromide | N-Boc-1-amino-1-phenyl-3-methyl-2-butanone | Intermediate for chiral ligands |

| Vinyllithium | N-Boc-1-amino-5-methyl-1-hexen-3-one | Dienophile in Diels-Alder reactions |

This table illustrates the versatility of the Weinreb ketone synthesis using this compound as a substrate, highlighting the potential applications of the resulting chiral ketones.

Role in Peptide Chemistry and Peptidomimetics

This compound and its derivatives play a significant role in the field of peptide chemistry and the design of peptidomimetics. The ability to generate C-terminal peptide aldehydes and to be incorporated into N-methylated peptide backbones makes it a valuable tool for modifying the properties of peptides.

C-terminal peptide aldehydes are an important class of compounds that often exhibit potent biological activities, particularly as protease inhibitors. The solid-phase synthesis of these molecules can be challenging due to the reactivity of the aldehyde functionality. The use of a Weinreb amide linker on a solid support provides an elegant solution to this problem. nih.govnih.govlookchem.comsemanticscholar.org

In this approach, an amino acid is attached to the solid support via a linker that incorporates the N-methoxy-N'-methylamide moiety. Standard solid-phase peptide synthesis (SPPS) is then used to elongate the peptide chain. Upon completion of the synthesis, the resin-bound peptide Weinreb amide is treated with a reducing agent, such as LiAlH₄, to cleave the peptide from the resin and simultaneously generate the C-terminal aldehyde. This method has been successfully employed for the synthesis of various peptide aldehydes.

N-methylation of the peptide backbone is a common strategy to improve the pharmacological properties of peptides, such as their metabolic stability, membrane permeability, and conformational rigidity. ub.edu N-Boc-D-leucine can be N-methylated and subsequently converted to its N'-methoxy-N'-methylamide to serve as a building block for the synthesis of N-methylated peptides. nih.gov

The incorporation of N-methylated amino acids, including N-methyl-D-leucine, can be challenging due to the increased steric hindrance of the N-methyl group, which can lead to incomplete coupling reactions during peptide synthesis. However, the development of more potent coupling reagents and optimized reaction conditions has largely overcome these difficulties. The use of building blocks like N-Boc-N-methyl-D-leucine N'-methoxy-N'-methylamide can facilitate the synthesis of N-methylated peptides and peptidomimetics with tailored properties.

Based on the conducted research, there is insufficient information available in the public domain to generate a detailed and scientifically accurate article on the specific applications of This compound within the precise outline provided.

The search for literature explicitly linking this particular compound to "Memory of Chirality (MOC) Strategies," "Enantioselective Introduction of Alpha-Side Chains," and the "Development of Chiral Phosphonic Acid Derivatives" did not yield specific research findings, data tables, or detailed examples necessary to fulfill the request.

General information confirms that N-protected amino Weinreb amides are valuable intermediates in chiral synthesis, primarily for the creation of chiral ketones and aldehydes by reaction with organometallic reagents. However, specific examples and in-depth studies detailing the use of the D-leucine derivative in the highly specialized areas outlined in the request could not be located. Therefore, it is not possible to construct the article with the required level of scientific accuracy and detail while strictly adhering to the user's instructions.

Advanced Analytical and Spectroscopic Research Methodologies

Elucidation of Stereochemistry and Purity through Spectroscopic Techniques

Spectroscopic methods are fundamental tools for the structural elucidation of organic molecules. For a chiral compound like N-Boc-D-leucine N'-methoxy-N'-methylamide, these techniques are indispensable not only for confirming its constitution but also for verifying its stereochemical configuration and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to confirm the successful synthesis of this compound by ensuring all expected signals are present with the correct chemical shifts, integration values, and coupling patterns.

For stereochemical analysis, standard NMR can distinguish diastereomers, which have different physical properties and thus distinct NMR spectra. However, enantiomers are indistinguishable in an achiral solvent. To assess enantiomeric purity, chiral auxiliary agents are employed. These can be chiral solvating agents or chiral lanthanide shift reagents that interact with the enantiomers to form transient diastereomeric complexes, leading to separate, quantifiable signals for each enantiomer in the NMR spectrum. This allows for the precise determination of enantiomeric purity.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| (CH₃)₃C- (Boc group) | ~1.45 | Singlet | 9H |

| (CH₃)₂CH- | ~0.90 | Doublet | 6H |

| -CH₂-CH(CH₃)₂ | ~1.60 | Multiplet | 2H |

| -CH-CH₂- | ~1.70 | Multiplet | 1H |

| N-CH-C=O | ~4.50 | Multiplet | 1H |

| N-CH₃ | ~3.20 | Singlet | 3H |

| O-CH₃ | ~3.70 | Singlet | 3H |

| N-H (Amide) | ~5.10 | Broad Singlet | 1H |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula, providing unambiguous confirmation of the product's identity.

In the context of synthesizing this compound, HRMS is used to monitor the reaction's progress by identifying the masses of reactants, intermediates, and the final product. nih.gov Post-synthesis, it serves as a definitive characterization method to verify that the target compound has been formed. Recent advancements in mass spectrometry have enabled the development of labeling techniques, such as those using N,N-dimethyl leucine (B10760876) tags, for quantitative proteomics, showcasing the versatility of mass analysis in complex chemical and biological systems. nih.gov

Table 2: HRMS Data for this compound (C₁₃H₂₆N₂O₄)

| Parameter | Value |

| Elemental Formula | C₁₃H₂₆N₂O₄ |

| Calculated Mass [M+H]⁺ | 291.1965 |

| Hypothetical Observed Mass [M+H]⁺ | 291.1962 |

| Mass Accuracy | < 5 ppm |

Chiroptical Spectroscopy for Configurational Assignment and Optical Purity

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light, including optical rotation and circular dichroism (CD). Measurement of the specific rotation using a polarimeter can confirm the enantiomeric identity of the bulk sample (i.e., whether it is the D or L isomer) by comparing the observed rotation to a literature value. The magnitude of the rotation is proportional to the enantiomeric excess, providing a measure of optical purity.

Circular dichroism spectroscopy measures the difference in absorption of left and right circularly polarized light. This technique can provide more detailed structural information about the molecule's conformation in solution and can be used to assign the absolute configuration by comparing the experimental spectrum to theoretical calculations or spectra of known compounds.

X-ray Crystallography for Absolute Configuration Determination and Structural Validation

X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. rsc.org The technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is used to generate an electron density map from which the precise position of every atom in the molecule can be determined. nih.gov

For this compound, obtaining a suitable crystal would allow for the unambiguous confirmation of the D-configuration at the chiral center. nih.gov This method provides ultimate structural validation, confirming bond lengths, bond angles, and the molecule's conformation in the solid state.

Chromatographic Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)

Chromatographic techniques are the most widely used methods for the separation and quantification of enantiomers to determine enantiomeric excess (% ee). nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing a chiral stationary phase (CSP) are the primary methods employed.

The CSP creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with differing stabilities. This difference in interaction strength leads to different retention times, allowing for their separation and individual quantification. researchgate.net For N-Boc-amino acid derivatives, various CSPs based on cyclodextrins, polysaccharides, or Pirkle-type selectors have proven effective. jk-sci.com The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for a precise calculation of the enantiomeric excess.

Table 3: Illustrative Chiral HPLC Data for Enantiomeric Excess (ee) Calculation

| Enantiomer | Retention Time (min) | Peak Area |

| L-isomer (impurity) | 10.2 | 5,000 |

| D-isomer (product) | 12.5 | 995,000 |

| Calculation | % ee = [(995,000 - 5,000) / (995,000 + 5,000)] x 100 = 99.0% |

Computational Chemistry and Theoretical Modeling of N Boc D Leucine N Methoxy N Methylamide Systems

Quantum Mechanical (QM) Calculations for Conformational Analysis and Stability

Quantum mechanical calculations are fundamental in elucidating the conformational landscape of N-Boc-D-leucine N'-methoxy-N'-methylamide. The molecule possesses multiple rotatable bonds, leading to a variety of possible spatial arrangements (conformers) that influence its physical and chemical behavior.

Conformational analysis typically begins with a systematic search of the potential energy surface to identify stable conformers. This can be achieved through molecular mechanics (MM) methods to rapidly generate a large number of potential structures, followed by higher-level QM calculations to refine the geometries and energies of the most promising candidates. The stability of each conformer is determined by its calculated energy, with lower energy structures being more populated at thermal equilibrium according to the Boltzmann distribution.

Table 1: Representative Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Influence on Conformation |

|---|---|---|

| ω (Cα-N-C(O)-O) | Amide bond of the Boc group | Typically close to 180° (trans) due to partial double bond character, but deviations can occur. |

| φ (C(O)-N-Cα-C(O)) | Rotation around the N-Cα bond | A key determinant of the backbone conformation, influenced by steric hindrance from the Boc group and the isobutyl side chain. |

| ψ (N-Cα-C(O)-N') | Rotation around the Cα-C(O) bond | Influences the orientation of the Weinreb amide moiety relative to the amino acid backbone. |

The relative energies of the identified conformers allow for the prediction of the most stable three-dimensional structure of the molecule in the gas phase. Solvation models can also be incorporated into QM calculations to understand how the conformational preferences might change in different solvent environments.

Density Functional Theory (DFT) Studies on Reaction Pathways, Transition States, and Energy Profiles

Density Functional Theory (DFT) is a widely used computational method to investigate the reactivity of molecules like this compound. DFT studies can provide detailed information about reaction mechanisms, including the structures of transition states and the corresponding energy barriers, which are critical for understanding reaction kinetics.

For this compound, a key reaction of interest is its interaction with organometallic reagents (e.g., Grignard or organolithium reagents) to form ketones. DFT calculations can model the entire reaction pathway, from the approach of the nucleophile to the formation of the tetrahedral intermediate and its subsequent collapse to the ketone product upon workup.

The energy profile of the reaction can be mapped out, identifying the energies of the reactants, intermediates, transition states, and products. The activation energy, which is the energy difference between the reactants and the transition state, is a crucial parameter that determines the rate of the reaction. By comparing the energy barriers for different possible pathways, the most favorable reaction mechanism can be determined.

These studies can also elucidate the role of the N-methoxy-N-methylamide group in preventing the over-addition of the organometallic reagent, a common problem with other acylating agents.

Molecular Modeling of Chelated Intermediates and Their Influence on Reactivity

A significant feature of the Weinreb amide is its ability to form a stable, chelated tetrahedral intermediate upon addition of an organometallic reagent. Molecular modeling, using both QM and DFT methods, is instrumental in understanding the structure and stability of this key intermediate.

When a nucleophile attacks the carbonyl carbon of this compound, a tetrahedral intermediate is formed. The oxygen atom of the N-methoxy group can then coordinate to the metal cation (e.g., Li+ or Mg2+) of the organometallic reagent, forming a stable five-membered chelate ring. This chelation stabilizes the tetrahedral intermediate, preventing it from collapsing to form a ketone prematurely. This stability is the primary reason why Weinreb amides are resistant to over-addition, as the intermediate is stable at low temperatures until an aqueous workup is performed.

Computational models can predict the geometry of this chelated intermediate, including bond lengths and angles within the five-membered ring. The calculated stability of this intermediate, compared to a non-chelated analogue, provides a quantitative measure of the "Weinreb effect." This understanding is crucial for optimizing reaction conditions and for the rational design of related synthetic methodologies.

Prediction of Spectroscopic Signatures and Chiroptical Properties for Validation

Computational chemistry can predict various spectroscopic properties of this compound, which can be used to validate the computationally determined structures and to aid in the interpretation of experimental spectra.

Predicted spectroscopic data can include:

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts for the lowest energy conformers can be compared with experimental data to confirm the solution-phase structure of the molecule.

Vibrational Frequencies: The calculation of infrared (IR) and Raman spectra can help in the assignment of experimental vibrational bands to specific molecular motions. The carbonyl stretching frequencies of the Boc group and the Weinreb amide are particularly sensitive to the molecular environment and can be accurately predicted.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Structural Insight |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | 1H and 13C chemical shifts | Provides information on the electronic environment of each atom, aiding in structural elucidation. |

| Infrared (IR) Spectroscopy | Vibrational frequencies (e.g., C=O stretches) | Helps to identify functional groups and can provide information about hydrogen bonding and conformational isomers. |

Furthermore, as this compound is a chiral molecule, its chiroptical properties, such as optical rotation and electronic circular dichroism (ECD), can be predicted using time-dependent density functional theory (TD-DFT). These predictions are highly sensitive to the molecule's absolute configuration and conformation. Comparing the predicted chiroptical spectra with experimental measurements provides a powerful method for confirming the stereochemical integrity of the compound.

Future Research Trajectories and Innovations

Exploration of Environmentally Benign and Sustainable Synthetic Routes for N-Boc-D-leucine N'-methoxy-N'-methylamide

The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. Future research will focus on developing environmentally benign and sustainable methods for the synthesis of this compound, moving away from traditional protocols that often rely on hazardous reagents and solvents. Key areas of exploration will include the use of greener solvents, catalytic amide bond formation, and enzymatic approaches.

The substitution of conventional solvents with more sustainable alternatives is a critical aspect of greening the synthesis of this Weinreb amide. Research into the use of bio-derived solvents or greener organic solvents will be crucial. The efficiency of amide bond formation in these alternative media will be a key area of investigation.

Catalytic methods for amide bond formation present a significant opportunity to improve the sustainability of this compound synthesis. The development of catalytic cycles that minimize waste and avoid the use of stoichiometric activating agents is a primary objective. Biocatalysis, utilizing enzymes such as lipases, offers a highly attractive green alternative for amide bond formation under mild conditions.

| Synthesis Approach | Green Chemistry Principle | Potential Advantages |

| Use of Green Solvents | Safer Solvents & Auxiliaries | Reduced environmental impact, improved worker safety. |

| Catalytic Amide Formation | Catalysis | Higher atom economy, reduced waste, milder reaction conditions. |

| Biocatalysis | Use of Renewable Feedstocks | High selectivity, mild reaction conditions, biodegradable catalysts. |

Integration with Automated Synthesis and High-Throughput Screening Methodologies for Library Generation

The integration of this compound into automated synthesis platforms is a promising avenue for accelerating drug discovery and materials science. Automated peptide synthesizers, which have revolutionized the production of peptides, can be adapted for the efficient and reproducible synthesis of derivatives of this building block. rsc.org This approach allows for the rapid generation of compound libraries for high-throughput screening (HTS).

Automated synthesis, built upon the principles of solid-phase peptide synthesis (SPPS), enables the stepwise construction of molecules on a solid support, simplifying purification and allowing for the use of excess reagents to drive reactions to completion. rsc.orgrsc.org The incorporation of this compound into these automated workflows would facilitate the creation of diverse libraries of chiral ketones and other downstream products. High-throughput screening of these libraries can then rapidly identify molecules with desired biological activities or material properties. psu.eduorientjchem.org

| Technology | Application to this compound | Key Benefits |

| Automated Synthesis | Rapid and systematic synthesis of derivatives. | Increased efficiency, reproducibility, and throughput. |

| High-Throughput Screening (HTS) | Screening of compound libraries for biological activity. | Accelerated discovery of new leads for drug development. psu.eduorientjchem.org |

Development of Novel Catalytic Transformations Specific to this compound

The Weinreb amide functionality of this compound is a versatile handle for a variety of chemical transformations. Future research will likely focus on developing novel catalytic reactions that are specific to this functional group, enabling the synthesis of a wider range of chiral products. This includes the exploration of new catalytic systems for asymmetric additions and other transformations.

The development of catalytic, enantioselective reactions involving Weinreb amides is an area of growing interest. acs.org Such reactions would allow for the synthesis of highly enantioenriched products, which is crucial for applications in pharmaceuticals and other life sciences. For instance, the catalytic asymmetric synthesis of β-amino ketones from Weinreb amides has been demonstrated as a valuable method for creating chiral building blocks. rsc.orgrsc.org

| Catalytic Transformation | Potential Product Class | Significance |

| Asymmetric Nucleophilic Addition | Chiral Ketones and Aldehydes | Access to enantiomerically pure building blocks for complex molecule synthesis. orientjchem.orgwikipedia.org |

| Catalytic Cross-Coupling Reactions | Functionalized Leucine (B10760876) Derivatives | Introduction of diverse substituents to the amino acid scaffold. |

| Reductive and Oxidative Transformations | Chiral Alcohols and Acids | Expansion of the synthetic utility of the Weinreb amide. |

Design of Next-Generation Chiral Building Blocks Leveraging the Tunable Reactivity of the Weinreb Amide Functionality

The unique reactivity of the Weinreb amide allows for its conversion into a variety of other functional groups, most notably ketones and aldehydes, through reaction with organometallic reagents or reduction, respectively. psu.edu This tunable reactivity is a key feature that will be leveraged in the design of next-generation chiral building blocks derived from this compound.

By reacting the Weinreb amide with different Grignard or organolithium reagents, a diverse array of chiral ketones can be synthesized. psu.edu These ketones are valuable intermediates in the synthesis of natural products and pharmaceuticals. Similarly, reduction of the Weinreb amide provides access to the corresponding chiral aldehyde, another important synthetic precursor. The ability to generate these different building blocks from a single starting material highlights the synthetic power of the Weinreb amide functionality.

Future work will likely focus on expanding the scope of these transformations and applying them to the synthesis of increasingly complex and valuable chiral molecules. The development of one-pot procedures and tandem reactions involving the Weinreb amide will further enhance the efficiency and elegance of these synthetic strategies.

| Reagent Type | Resulting Functional Group | Application of Product |

| Organometallic Reagents (e.g., Grignard) | Ketone | Intermediates for complex molecule and natural product synthesis. psu.edu |

| Hydride Reducing Agents (e.g., LiAlH4) | Aldehyde | Versatile precursors for a wide range of organic transformations. psu.edu |

Q & A

Q. What are the standard protocols for synthesizing N-Boc-D-leucine N'-methoxy-N'-methylamide in laboratory settings?

The synthesis typically involves coupling Boc-protected D-leucine with N-methoxy-N-methylamine. A common method uses activating agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) or carbodiimide-based reagents (e.g., EDC) to facilitate amide bond formation . For example, in analogous syntheses, tert-butyl carbamate derivatives are reacted with methoxy-methylamine under inert conditions (e.g., dry THF or DCM), followed by purification via column chromatography. Yield optimization often requires stoichiometric control of reagents and exclusion of moisture .

Q. How can researchers confirm the structural integrity and enantiomeric purity of this compound post-synthesis?

Structural confirmation relies on ¹H/¹³C NMR to verify the Boc group (tert-butyl signals at δ ~1.4 ppm) and methoxy-methylamide moiety (N–OCH₃ at δ ~3.6 ppm and N–CH₃ at δ ~3.1 ppm) . Enantiomeric purity is assessed via chiral HPLC or polarimetry, as D-leucine’s stereochemistry must remain intact during synthesis. Comparative NMR data from structurally similar compounds (e.g., tert-butyl carbamate derivatives) can validate assignments .

Advanced Research Questions

Q. What challenges arise during the coupling of Boc-protected D-leucine with N-methoxy-N-methylamine, and how can they be mitigated?

Key challenges include:

- Racemization : D-leucine’s chiral center may epimerize under basic or high-temperature conditions. Mitigation involves using mild coupling agents (e.g., DMT-MM) and low temperatures (0–25°C) .

- Byproduct formation : Competing reactions (e.g., tert-butyl deprotection) can occur if acidic protons are present. Anhydrous solvents and controlled reagent addition minimize this .

- Low yields : Optimize stoichiometry (e.g., 1.2–1.5 equivalents of N-methoxy-N-methylamine) and employ high-purity starting materials .

Q. How do solvent choice and reaction temperature impact the yield and stereochemical outcome of this compound synthesis?

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility but may increase racemization risk. Non-polar solvents (e.g., DCM) are preferred for stereochemical retention .

- Temperature : Reactions conducted at 0–4°C reduce epimerization, while room temperature may accelerate coupling but require shorter reaction times to preserve enantiopurity .

Q. What analytical strategies are recommended when encountering discrepancies in NMR data for this compound?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals, especially in the δ 3.0–4.0 ppm region (methoxy-methylamide and leucine side-chain protons) .

- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺ or [M+Na]⁺) and detects impurities (e.g., de-Boc byproducts) .

- Comparative analysis : Cross-reference with published spectra of analogous compounds (e.g., N-Boc-glycine derivatives) to validate chemical shifts .

Data Contradictions and Methodological Considerations

- Coupling reagent variability : highlights DMT-MM as effective for Weinreb amide formation, while uses carbodiimide-based activation. Researchers should test both methods for yield and enantiopurity .

- Purification challenges : Silica gel chromatography may degrade the Boc group; alternatives like reverse-phase HPLC or recrystallization (e.g., ethyl acetate/hexane) are preferable for sensitive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.